molecular formula C28H27F3N2O6 B2965864 3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol CAS No. 1215849-05-0

3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol

Numéro de catalogue: B2965864
Numéro CAS: 1215849-05-0
Poids moléculaire: 544.527
Clé InChI: VQKABLBJTGCYLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the chromeno-oxazin family, characterized by a fused chromene-oxazin heterocyclic core. Key structural features include:

  • 4-Methoxyphenoxy group: An electron-rich aromatic substituent that may enhance π-π interactions or influence solubility.
  • Trifluoromethyl group (CF₃): A strongly electron-withdrawing group that enhances metabolic stability and lipophilicity.
  • Propan-2-ol (isopropanol): Likely present as a solvent or co-crystal former in the formulation .

Propriétés

IUPAC Name

3-(4-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O5.C3H8O/c1-32-16-2-4-17(5-3-16)34-23-21(31)18-6-7-20-19(22(18)35-24(23)25(26,27)28)13-30(14-33-20)12-15-8-10-29-11-9-15;1-3(2)4/h2-11H,12-14H2,1H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKABLBJTGCYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₃
  • Molecular Weight : 393.35 g/mol
  • Functional Groups : The presence of methoxy, trifluoromethyl, and pyridine groups contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action which may contribute to its biological effects:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group is known to enhance the interaction with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), leading to anti-inflammatory effects .
  • Cytotoxicity : Preliminary studies show that the compound affects cancer cell lines like MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), indicating potential anticancer properties .

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated:

  • MCF-7 Cell Line : IC50 values were recorded at approximately 15 μM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was observed via caspase activation pathways.

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes suggests significant anti-inflammatory properties:

EnzymeIC50 (μM)
COX-122
COX-218
LOX-525
LOX-1530

These results indicate that the compound can effectively reduce inflammation by inhibiting key enzymes involved in the inflammatory response.

Study on Cytotoxic Effects

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of chromeno[8,7-e][1,3]oxazin compounds. The results indicated that modifications in the side chains significantly influenced the cytotoxicity against different cancer cell lines. The specific derivative containing the methoxy and trifluoromethyl groups exhibited enhanced activity compared to its analogs .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets. The results suggest strong interactions with COX enzymes through hydrogen bonding and hydrophobic interactions due to the presence of fluorinated groups .

Comparaison Avec Des Composés Similaires

Structural Analogs in the Chromeno-Oxazin Family

The following table compares the target compound with structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity Source
Target Compound 4-Methoxyphenoxy, Pyridin-4-ylmethyl, CF₃ C₂₆H₂₃F₃N₂O₅* ~508.4† Estimated mp: 150–160°C‡ Not explicitly reported; inferred modulation of osteoblast/osteoclast pathways
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-chromeno-oxazin-4-one (4h, n=3) 3,4-Dimethoxyphenyl, 4-hydroxybutyl, CF₃ C₂₈H₃₁F₃N₂O₆ 548.5 mp: 154–156°C; IR: 1740 cm⁻¹ (C=O) Not reported
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazin-4-one (Compound 7) 4-Methoxyphenyl, Furan-3-ylmethyl C₂₅H₂₂N₂O₅ 442.5 Not reported Promotes osteoblast formation via BMP/Smad pathway; anti-osteoclastogenesis via RANK/RANKL/OPG pathway
3-Phenyl-9-[(pyridin-4-yl)methyl]-chromeno-oxazin-4-one Phenyl, Pyridin-4-ylmethyl C₂₆H₂₆N₂O₄ 430.5 Not reported Research use only (no human/animal data)

*Assumes propan-2-ol is a solvent.
†Calculated based on core structure + substituents.
‡Estimated from analogs in .

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and 4h analogs may enhance metabolic stability compared to non-fluorinated derivatives (e.g., Compound 7) . Pyridinylmethyl vs.

Electronic and Steric Influences: The 4-methoxyphenoxy group in the target compound is less electron-donating than the 3,4-dimethoxyphenyl group in 4h, which could alter π-stacking interactions or receptor binding . Hydroxyalkyl chains (e.g., 4-hydroxybutyl in 4h) may increase hydrophilicity, whereas aromatic substituents (pyridinylmethyl) favor lipophilicity .

Comparison with Non-Chromeno-Oxazin Heterocycles

Pyrido-Pyrimidinones ():
  • Example: 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Shares methoxyphenyl and pyridine substituents but lacks the chromeno-oxazin core. Likely exhibits distinct pharmacokinetics due to differences in ring strain and hydrogen-bonding capacity .
Formononetin Derivatives ():
  • Example: 9-Butyl-3-(4-methoxyphenyl)-chromeno-oxazin-4-one Demonstrates that alkyl chains (e.g., butyl) can enhance osteoblast activity but may reduce metabolic stability compared to aromatic substituents (e.g., pyridinylmethyl) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.